molecular formula C11H15N3O3 B6628547 3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid

3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid

Cat. No.: B6628547
M. Wt: 237.25 g/mol
InChI Key: YBMAGWPPBMFZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid (CPAAC) is a synthetic compound that has gained attention in scientific research due to its potential use in treating various diseases. It is a prodrug of cyclopropyl-methane-sulfonanilide (CMI), which is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that play a role in pain relief, inflammation, and mood regulation. By inhibiting FAAH, CPAAC increases the levels of endocannabinoids in the body, which may have therapeutic effects.

Mechanism of Action

3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid works by inhibiting FAAH, which is an enzyme that breaks down endocannabinoids. Endocannabinoids are natural compounds in the body that play a role in pain relief, inflammation, and mood regulation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which may have therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of endocannabinoids in the body, which may have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been shown to have effects on other neurotransmitter systems, including the dopamine and serotonin systems.

Advantages and Limitations for Lab Experiments

3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition. It also has a long half-life, which allows for sustained inhibition of FAAH. However, it has limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Future Directions

There are several future directions for research on 3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid, including:
1. Clinical trials to evaluate its efficacy and safety in treating various diseases, including pain, inflammation, anxiety, and depression.
2. Development of more potent and selective FAAH inhibitors based on the structure of this compound.
3. Investigation of the effects of this compound on other neurotransmitter systems, including the dopamine and serotonin systems.
4. Development of new methods for synthesizing this compound and related compounds.
5. Study of the pharmacokinetics and pharmacodynamics of this compound in humans.
6. Investigation of the potential use of this compound in combination with other drugs for synergistic effects.
In conclusion, this compound is a synthetic compound that has potential use in treating various diseases. It works by inhibiting FAAH, which increases the levels of endocannabinoids in the body. While there is still much to learn about this compound, its potential therapeutic effects make it an exciting area of research.

Synthesis Methods

3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-methylimidazole-4-carboxylic acid, which is then reacted with cyclopropylamine to form the corresponding amide. This amide is then coupled with 3-bromopropionic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.

Scientific Research Applications

3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid has been studied for its potential use in treating various diseases, including pain, inflammation, anxiety, and depression. In preclinical studies, this compound has been shown to increase the levels of endocannabinoids in the body, which may have analgesic and anti-inflammatory effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Properties

IUPAC Name

3-[cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-13-7-12-6-9(13)11(17)14(8-2-3-8)5-4-10(15)16/h6-8H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMAGWPPBMFZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N(CCC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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